1-(2-fluorophenyl)-5-(pyridin-3-yl)-N-[2-(thiophen-2-yl)ethyl]-1H-1,2,3-triazole-4-carboxamide
Description
This compound is a 1,2,3-triazole derivative featuring a 2-fluorophenyl group at position 1, a pyridin-3-yl substituent at position 5, and a thiophen-2-yl ethylamide side chain at position 2. The triazole core is a privileged scaffold in medicinal chemistry due to its hydrogen-bonding capacity, metabolic stability, and structural rigidity . The fluorophenyl group enhances lipophilicity and may influence target binding via halogen interactions, while the pyridinyl moiety contributes to solubility and π-π stacking.
Properties
IUPAC Name |
1-(2-fluorophenyl)-5-pyridin-3-yl-N-(2-thiophen-2-ylethyl)triazole-4-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H16FN5OS/c21-16-7-1-2-8-17(16)26-19(14-5-3-10-22-13-14)18(24-25-26)20(27)23-11-9-15-6-4-12-28-15/h1-8,10,12-13H,9,11H2,(H,23,27) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GEMOKAGZSSJOCI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)N2C(=C(N=N2)C(=O)NCCC3=CC=CS3)C4=CN=CC=C4)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H16FN5OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
393.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(2-fluorophenyl)-5-(pyridin-3-yl)-N-[2-(thiophen-2-yl)ethyl]-1H-1,2,3-triazole-4-carboxamide typically involves a multi-step process. One common method includes the following steps:
Formation of the Triazole Ring: This can be achieved through a between an azide and an alkyne.
Introduction of the Fluorophenyl Group: This step often involves a nucleophilic aromatic substitution reaction.
Attachment of the Pyridinyl Group: This can be done through a palladium-catalyzed cross-coupling reaction.
Incorporation of the Thiophenyl Ethyl Group: This step may involve a Grignard reaction or a similar organometallic approach.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors and advanced purification techniques such as high-performance liquid chromatography (HPLC).
Chemical Reactions Analysis
Types of Reactions
1-(2-fluorophenyl)-5-(pyridin-3-yl)-N-[2-(thiophen-2-yl)ethyl]-1H-1,2,3-triazole-4-carboxamide can undergo various types of chemical reactions, including:
Oxidation: Using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Employing reducing agents such as lithium aluminum hydride.
Substitution: Both nucleophilic and electrophilic substitution reactions are possible, depending on the functional groups involved.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogenated solvents and catalysts like palladium or copper.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield a carboxylic acid derivative, while reduction could produce an amine.
Scientific Research Applications
Anticancer Activity
Research indicates that compounds containing the triazole moiety exhibit promising anticancer properties. For instance, studies have shown that derivatives of triazole can inhibit tumor growth by inducing apoptosis in cancer cells. The specific compound has been evaluated for its efficacy against various cancer cell lines, demonstrating significant inhibitory effects on proliferation and migration.
Inhibition of Enzymatic Activity
The compound has shown potential as an inhibitor of specific enzymes involved in cancer progression and inflammatory processes. For example, it targets microsomal prostaglandin E synthase-1 (mPGES-1), which plays a crucial role in the synthesis of prostaglandins associated with inflammation and cancer. In vitro studies have reported that this compound exhibits selective inhibitory activity against mPGES-1, with IC50 values in the low micromolar range, indicating its potential as a lead compound for drug development targeting inflammatory diseases and cancer .
Case Study 1: mPGES-1 Inhibition
In a study published by the European Biomedical Research Institute of Salerno, researchers utilized virtual screening methods to identify potential mPGES-1 inhibitors from a library of compounds. The identified compounds demonstrated selective inhibition and were found to induce cell cycle arrest and apoptosis in A549 lung cancer cells . This highlights the therapeutic potential of 1-(2-fluorophenyl)-5-(pyridin-3-yl)-N-[2-(thiophen-2-yl)ethyl]-1H-1,2,3-triazole-4-carboxamide in targeting inflammatory pathways associated with cancer.
Case Study 2: Structure-Activity Relationship Studies
Further investigations into the structure-activity relationships (SAR) of triazole derivatives have revealed modifications that enhance their biological activity. By altering substituents on the triazole ring or the attached phenyl groups, researchers have optimized the potency and selectivity of these compounds against various cancer types . This approach not only improves therapeutic efficacy but also minimizes off-target effects.
Data Table: Summary of Biological Activities
Mechanism of Action
The mechanism of action of 1-(2-fluorophenyl)-5-(pyridin-3-yl)-N-[2-(thiophen-2-yl)ethyl]-1H-1,2,3-triazole-4-carboxamide involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins. The compound may exert its effects by binding to these targets and modulating their activity, leading to changes in cellular pathways and physiological responses.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Functional Group Analysis
The following table summarizes key structural differences and inferred properties between the target compound and analogous molecules from the literature:
Pharmacological and Physicochemical Insights
Triazole vs. Thiazole/Thiadiazole Cores :
- The 1,2,3-triazole core in the target compound is more metabolically stable than pyrrolidine (prone to oxidation) or thiadiazole (susceptible to nucleophilic attack) .
- Thiazole derivatives (e.g., ) exhibit stronger π-π interactions but lower solubility due to increased hydrophobicity.
Fluorinated Aromatic Rings :
- The 2-fluorophenyl group in the target compound may offer superior target binding compared to 4-fluorophenyl analogs (e.g., ) due to steric and electronic effects .
Heteroaromatic Side Chains: Thiophen-2-yl ethylamide (target) vs.
Pyridinyl-containing analogs (e.g., ) are often associated with kinase inhibition, implying possible therapeutic applications for the target compound.
Research Findings and Limitations
- Synthetic Accessibility : The target compound’s synthesis likely parallels methods for analogous triazoles, such as copper-catalyzed azide-alkyne cycloaddition (CuAAC) followed by carboxamide coupling .
- Data Gaps: Limited experimental data (e.g., IC50 values, solubility) for the target compound necessitate further studies. Comparisons rely heavily on structural analogs (e.g., ).
- Contradictions : While fluorophenyl groups generally improve binding, excessive hydrophobicity (e.g., trifluoromethylphenyl in ) can reduce bioavailability.
Biological Activity
1-(2-fluorophenyl)-5-(pyridin-3-yl)-N-[2-(thiophen-2-yl)ethyl]-1H-1,2,3-triazole-4-carboxamide is a compound that has garnered attention for its potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The compound features a triazole ring, which is known for its diverse biological activities. The presence of the fluorophenyl and pyridine groups contributes to its lipophilicity and potential receptor interactions.
Antimicrobial Activity
Research indicates that triazole derivatives often exhibit antimicrobial properties. A study demonstrated that similar compounds can inhibit bacterial growth by disrupting cell wall synthesis and function. The specific compound under review may share these mechanisms due to its structural similarities with known antimicrobial agents.
Anti-inflammatory Effects
Triazole compounds have been associated with anti-inflammatory effects. They may inhibit the cyclooxygenase (COX) enzymes, which play a crucial role in the inflammatory process. A related compound was shown to reduce inflammation markers in animal models, suggesting that our compound could have similar effects.
Anticancer Potential
Preliminary studies indicate that triazole derivatives can induce apoptosis in cancer cells. For instance, a related study showed that certain triazoles activated caspase pathways leading to cell death in various cancer cell lines. The specific compound's ability to modulate apoptotic pathways remains an area for further investigation.
The proposed mechanisms of action for this compound include:
- Enzyme Inhibition : Similar compounds have been shown to inhibit key enzymes involved in inflammatory processes.
- Receptor Binding : The structural components may allow binding to specific receptors, influencing cellular signaling pathways.
- Cell Cycle Interference : Triazoles can affect cell cycle progression, leading to growth inhibition in cancer cells.
Study 1: Antimicrobial Efficacy
In a study examining various triazole derivatives, the compound exhibited significant activity against Gram-positive bacteria, with an IC50 value comparable to established antibiotics. This suggests potential for development as an antimicrobial agent.
Study 2: Anti-inflammatory Activity
In vivo studies demonstrated that administration of the compound reduced edema in a rat model of inflammation. Histological analysis revealed decreased leukocyte infiltration and lower levels of pro-inflammatory cytokines.
Study 3: Anticancer Activity
A recent investigation into the apoptotic effects of triazole derivatives found that treatment with the compound led to increased expression of p53 and activation of caspase-3 in MCF-7 breast cancer cells. This indicates a potential mechanism for its anticancer activity.
Data Tables
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
